molecular formula C19H17F3N4O2 B2831610 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]urea CAS No. 501685-13-8

3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2831610
CAS No.: 501685-13-8
M. Wt: 390.366
InChI Key: OVIQPTHRNOKXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is 3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]urea, a chemical compound provided for research and experimental use only. It is not intended for diagnostic or therapeutic applications. Chemical Profile: The compound has a CAS Number of 501685-13-8 and a molecular formula of C19H17F3N4O2, corresponding to a molecular weight of 390.37 g/mol . Its structure is based on a pyrazolyl-urea scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The urea moiety (-N-C=O-N-) serves as a key pharmacophore, acting as both a strong hydrogen bond donor and acceptor, which facilitates interactions with various biological targets . Research Significance: Pyrazolyl-urea derivatives represent an interesting class of compounds in drug discovery . Research into similar analogs has shown that molecules within this class can exhibit a wide spectrum of biological activities, including potential as protein kinase inhibitors . Researchers are exploring these compounds for various applications, making them valuable tools for biochemical and pharmacological studies. This specific compound, with its trifluoromethylphenyl substituent, may be of particular interest in structure-activity relationship (SAR) studies and for probing specific intracellular pathways.

Properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2/c1-12-16(17(27)26(25(12)2)15-9-4-3-5-10-15)24-18(28)23-14-8-6-7-13(11-14)19(20,21)22/h3-11H,1-2H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIQPTHRNOKXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps. The starting materials often include 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole and 3-(trifluoromethyl)phenyl isocyanate. The reaction conditions usually require a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Anti-inflammatory Agents

Recent studies have highlighted the efficacy of pyrazole derivatives, including 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]urea, as potential anti-inflammatory agents. These compounds have been shown to inhibit key inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. For instance, the compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro and in vivo models .

Anticancer Properties

The pyrazole moiety is recognized for its anticancer properties. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Notably, studies have reported IC50 values in the nanomolar range against several cancer types, indicating potent anticancer activity .

Human Carbonic Anhydrase Inhibitors

The compound has been investigated as a human carbonic anhydrase inhibitor. Human carbonic anhydrase II plays a crucial role in physiological processes such as acid-base balance and gas exchange. The binding affinity of pyrazole derivatives to the zinc ion at the active site has been established, suggesting that these compounds can effectively inhibit this enzyme .

Antibacterial Activity

Research has also explored the antibacterial properties of pyrazole-based compounds. The compound exhibited moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to assess its effectiveness against these pathogens .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the pharmacological properties of pyrazole derivatives. Modifications to the urea linkage and substituents on the phenyl rings have shown significant impacts on biological activity. For example, variations in the trifluoromethyl group and other substituents have been correlated with enhanced potency against specific targets .

Case Studies

Study ReferenceApplicationFindings
Anti-inflammatorySignificant inhibition of TNFα production; potential for treating arthritis
AnticancerIC50 values in nanomolar range against multiple cancer cell lines
Enzyme inhibitionEffective inhibition of human carbonic anhydrase II; implications for respiratory disorders

Mechanism of Action

The mechanism by which N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-[3-(trifluoromethyl)phenyl]urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Hydrogen Bonding : All urea derivatives exhibit strong hydrogen-bonding capacity, but the target compound’s CF₃-substituted phenyl group may sterically hinder interactions compared to smaller substituents like -H or -Cl .

Molecular Complexity : Compound 3d’s coumarin-thiazole-piperazine extension increases steric bulk, likely reducing solubility but enhancing target specificity in enzymatic assays .

Key Observations:

Crystallography : SHELX programs are widely used for small-molecule refinement, as seen in related pyrazolone structures . The urea group’s hydrogen-bonding propensity facilitates predictable crystal packing, though bulky substituents (e.g., CF₃) may introduce disorder .

Biological Activity

The compound 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]urea is a member of the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H19F3N3OC_{19}H_{19}F_3N_3O with a molecular weight of approximately 373.37 g/mol. Its structure features a pyrazole ring substituted with a trifluoromethyl phenyl group and a urea moiety, contributing to its biological properties.

1. Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study involving similar pyrazole derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and bioavailability of the compound, potentially improving its efficacy against various cancer cell lines .

2. Anti-inflammatory Effects

Compounds containing pyrazole structures have shown promising anti-inflammatory activity. In vitro studies suggest that they can inhibit key inflammatory mediators such as COX enzymes and various cytokines. This activity may be attributed to their ability to modulate signaling pathways involved in inflammation .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on different enzymes, particularly alkaline phosphatases (APs). It was found that related pyrazole derivatives exhibited varying degrees of inhibition against human recombinant alkaline phosphatases, suggesting potential applications in treating conditions related to abnormal enzyme levels .

The biological activity of this compound may be explained through several mechanisms:

  • Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Enzymatic Activity : By binding to specific sites on enzymes like alkaline phosphatase, the compound can hinder their activity, which is crucial in various biological processes.
  • Modulation of Signaling Pathways : The presence of functional groups such as trifluoromethyl may influence signaling pathways associated with inflammation and cell growth.

Research Findings and Case Studies

Several studies have investigated the biological effects of related compounds:

StudyFindings
Synthesis and Evaluation Identified potential anticancer properties through apoptosis induction in various cancer cell lines.
Anti-inflammatory Screening Demonstrated significant inhibition of inflammatory markers in vitro.
Enzyme Inhibition Studies Showed effective inhibition against human alkaline phosphatases, suggesting therapeutic implications in metabolic disorders.

Q & A

Q. What methodologies are recommended for synthesizing this urea derivative, and how can reaction conditions be optimized?

The synthesis of this compound involves coupling a pyrazole precursor with a substituted phenylurea. Key steps include:

  • Copolymerization techniques : Analogous to methods used for polycationic dye-fixatives (e.g., controlled radical polymerization of DMDAAC derivatives) .
  • Thermal optimization : Fusion reactions at elevated temperatures (e.g., 200°C) with urea precursors, as demonstrated in pyrimidinone syntheses .
  • Flow chemistry : For scalability, adopt Omura-Sharma-Swern oxidation protocols to enhance yield and reproducibility, integrating Design of Experiments (DoE) for parameter optimization .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Single-crystal X-ray diffraction : Use parameters from analogous pyrazole derivatives (e.g., C–C bond length: 0.007 Å, R factor: 0.064) to validate bond angles and torsional conformations .
  • Spectroscopic analysis : Compare NMR and IR data with structurally similar urea-triazole hybrids (e.g., shifts for trifluoromethyl groups and urea carbonyls) .

Advanced Research Questions

Q. How does the trifluoromethylphenyl moiety influence biological target interactions?

The electron-withdrawing trifluoromethyl group enhances binding affinity to hydrophobic pockets in enzymes or receptors. For example:

  • Pharmacophore mapping : Compare with 1-(3-chlorophenyl)-3-(pyridazinone)urea derivatives, where the chloro-fluoro substituent modulates ATP-binding site interactions .
  • SAR studies : Use data from triazole-urea hybrids (Table 1) to correlate substituent effects with activity .

Q. Table 1: Structural-Activity Relationships (SAR) of Urea-Triazole Hybrids

CompoundKey SubstituentsBioactivity TrendReference
Target compoundCF₃, pyrazoleHigh enzyme inhibition
1-(Thiophen-2-yl)ureaThiophene, cyclopropylModerate cytotoxicity
Phenyl-urea analogPhenyl, no CF₃Low binding affinity

Q. How can computational modeling resolve contradictions in reported bioactivity data?

  • DFT calculations : Analyze electron density maps to predict reactive sites (e.g., urea carbonyls as H-bond acceptors) .
  • Molecular docking : Compare binding poses with conflicting datasets (e.g., PubChem-derived vs. experimental IC₅₀ values) . Adjust force fields to account for trifluoromethyl’s inductive effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Critical parameter review : Compare thermal stability (e.g., 200°C fusion vs. room-temperature coupling) and solvent polarity effects .
  • Batch-to-flow transition : Flow reactors reduce side reactions (e.g., hydrolysis of urea linkages) observed in batch syntheses .

Q. Why do biological assays for similar urea derivatives show conflicting results?

  • Assay conditions : Variability in buffer pH or ATP concentrations (e.g., kinase assays) may alter CF₃-phenyl interactions .
  • Metabolic stability : Differences in microsomal incubation times affect degradation rates of the pyrazole core .

Methodological Recommendations

Q. What strategies improve reproducibility in pharmacological studies?

  • Strict QC protocols : Use HPLC-PDA (≥95% purity) and reference standards from peer-reviewed syntheses .
  • Positive controls : Include aprepitant analogs (e.g., (R,R,R)-Aprepitant) to validate assay reliability .

Q. How can researchers leverage structural analogs for mechanistic insights?

  • Crystallographic overlays : Align the target compound with 1-(4-fluorophenyl)pyrazole-urea derivatives to identify conserved binding motifs .
  • Fluorescence tagging : Functionalize maleimide derivatives (e.g., heteroatom-modified probes) to track cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.